N-(4-ethynylphenyl)butanamide
Description
Contextualization within Amide and Ethynylarene Compound Classes
The structure of N-(4-ethynylphenyl)butanamide contains two key functional groups that define its chemical character:
Amide Group (-CONH-): The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, famously forming the backbone of peptides and proteins. Amides are generally stable due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. bldpharm.com This stability can be overcome under specific conditions, allowing amides to participate in a variety of chemical transformations. bldpharm.com The synthesis of N-aryl amides, such as the one in the target molecule, is commonly achieved through the reaction of an aniline (B41778) derivative (in this case, 4-ethynylaniline) with an acyl chloride (butanoyl chloride) or a carboxylic acid. dergipark.org.tr
Ethynylarene Group (-C≡CH): The terminal alkyne on the phenyl ring is a versatile functional handle. Ethynylarenes are crucial building blocks in modern organic chemistry, known for their participation in a wide array of reactions. bldpharm.com These include metal-catalyzed cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, as well as "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemeo.com The rigidity and linearity of the ethynyl (B1212043) group are properties that are often exploited in the design of functional materials.
Significance in Modern Organic Synthesis and Advanced Materials Science
The dual functionality of this compound provides it with considerable potential significance.
In organic synthesis , it can serve as a valuable building block. The terminal alkyne can be readily transformed into a variety of other functional groups or used to couple the molecule with other fragments to build more complex molecular architectures. The amide portion of the molecule can influence its solubility and binding properties, and can also be a site for further chemical modification, although it is less reactive than the alkyne.
In advanced materials science , compounds containing the 4-ethynylphenyl moiety are of significant interest. This group can be used as a monomer for the synthesis of novel polymers and porous organic frameworks. For instance, polytriazole networks can be formed via click polymerization, and porous aromatic frameworks with applications in gas capture can be synthesized using Sonogashira-Hagihara coupling reactions. chemeo.comnih.gov The butanamide group, with its hydrogen bonding capability (both donor and acceptor), could introduce specific intermolecular interactions, potentially influencing the self-assembly and bulk properties of materials derived from it. This could be relevant for creating materials with tailored mechanical or electronic properties. angenechemical.com
Overview of Current Research Trajectories and Key Challenges
While direct research on this compound is limited, the trajectories for related compounds offer a glimpse into its potential research avenues. A primary area of investigation would be its use as a monomer in polymerization reactions. The combination of the reactive alkyne and the hydrogen-bonding amide could lead to the formation of functional polymers with interesting structural and physical properties.
Key challenges in the study of this compound would first involve its efficient and scalable synthesis. A standard approach would be the acylation of 4-ethynylaniline (B84093) with butanoyl chloride.
Following a successful synthesis, a significant challenge would be the full characterization of the molecule and the exploration of its reactivity. A major research trajectory would then be to investigate its utility in the development of new materials, such as:
Self-assembling systems: Investigating how the amide's hydrogen-bonding directs the formation of supramolecular structures.
Functional polymers: Using the ethynyl group for polymerization to create materials for electronics or separation technologies.
Bioconjugation: Employing the alkyne in click reactions to attach the molecule to biological systems for imaging or therapeutic applications.
The table below summarizes some of the key computed properties for a closely related compound, which can provide an estimation for this compound.
| Property | Value (for N-butyl-N'-(4-ethynylphenyl)urea) | Reference |
| Molecular Weight | 216.28 g/mol | chem960.com |
| Hydrogen Bond Donor Count | 2 | chem960.com |
| Hydrogen Bond Acceptor Count | 1 | chem960.com |
| Rotatable Bond Count | 5 | chem960.com |
| Topological Polar Surface Area | 41.1 Ų | chem960.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)butanamide |
InChI |
InChI=1S/C12H13NO/c1-3-5-12(14)13-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3,(H,13,14) |
InChI Key |
YHJKBAWYTCNKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Ethynylphenyl Butanamide and Its Structural Analogs
Rational Design of Precursors and Strategic Functional Group Interconversions
The successful synthesis of the target compound hinges on the careful design and preparation of its key building blocks: a substituted 4-ethynylaniline (B84093) core and a butanoic acid derivative. This often requires strategic functional group interconversions to introduce or modify functionalities for subsequent reaction steps. sathyabama.ac.inmit.eduimperial.ac.ukscribd.com
Synthesis of Substituted 4-Ethynylaniline Derivatives
4-Ethynylaniline is a crucial intermediate, valued for the reactivity of its ethynyl (B1212043) group in various coupling reactions. The synthesis of its substituted derivatives often starts from a commercially available substituted aniline (B41778). A common strategy involves the introduction of a halogen, typically iodine or bromine, onto the aromatic ring, which then serves as a handle for the introduction of the ethynyl group via a Sonogashira coupling reaction. wikipedia.org
For instance, the synthesis of 4-ethynyl-2,6-dimethylaniline (B1609731) can begin with 2,6-dimethylaniline. This precursor is halogenated to produce 4-halo-2,6-dimethylaniline. The subsequent palladium-catalyzed cross-coupling with a suitable alkyne source introduces the desired ethynyl moiety. The choice of halogen and reaction conditions is critical for optimizing the yield of the final product.
Key Synthetic Steps for Substituted 4-Ethynylaniline Derivatives
| Starting Material | Key Transformation | Reagents/Catalysts | Product |
|---|---|---|---|
| Substituted Aniline | Halogenation | e.g., N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Substituted 4-Haloaniline |
Functional group interconversion (FGI) is a key concept where one functional group is transformed into another to facilitate a specific reaction. sathyabama.ac.inimperial.ac.ukscribd.com For example, a nitro group can be reduced to an amine, or a carboxylic acid can be converted to an ester before further transformations. mit.edu
Preparation of Butanoic Acid Derivatives and Amidation Reagents
The butanoyl moiety of N-(4-ethynylphenyl)butanamide is introduced using a reactive derivative of butanoic acid. While butanoic acid itself can be used, the direct amidation with an amine is often difficult due to the basic nature of amines which can deprotonate the carboxylic acid, rendering it unreactive. libretexts.org To overcome this, butanoic acid is typically converted into a more reactive species.
Commonly employed derivatives include:
Butanoyl chloride: This acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amine. khanacademy.orglibretexts.orgyoutube.com It can be prepared by treating butanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com
Butanoic anhydride: This can also be used for acylation, though it is generally less reactive than the corresponding acid chloride. libretexts.org
The choice of the amidation reagent depends on the specific substrate and desired reaction conditions. The use of an excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the acidic byproduct (e.g., HCl) formed during the reaction with acid chlorides. youtube.com
Metal-Catalyzed Coupling Reactions for Alkyne and Amide Formation
Metal-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds that are central to the structure of this compound.
Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynylaryl Moieties
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com It is the key step in synthesizing the 4-ethynylphenyl core of the target molecule.
The general reaction scheme involves the coupling of a 4-haloaniline derivative with a terminal alkyne, such as trimethylsilylacetylene, which can be later deprotected to yield the free ethynyl group. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.netbeilstein-journals.org
Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |
| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide byproduct and acts as a solvent |
Recent advancements have focused on developing copper-free Sonogashira protocols to avoid potential issues associated with the copper co-catalyst. wikipedia.orgorganic-chemistry.org
Amide Bond Formation via Coupling Reagents (e.g., DCC)
The formation of the amide bond between the 4-ethynylaniline derivative and butanoic acid is another critical step. While the use of highly reactive acylating agents like acid chlorides is effective, milder methods employing coupling reagents are often preferred, especially for sensitive substrates. nih.gov
Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used to facilitate amide bond formation. libretexts.orgkhanacademy.org In this process, the carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. researchgate.netluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com
The mechanism involves:
Activation of the carboxylic acid by DCC. libretexts.org
Nucleophilic attack by the amine on the activated carboxyl group. libretexts.org
Formation of the amide bond and the DCU byproduct. luxembourg-bio.com
A significant drawback of using DCC is the removal of the insoluble DCU byproduct, which often requires filtration. luxembourg-bio.com To address this and improve reaction efficiency, other coupling reagents and additives are frequently used. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that simplifies the workup procedure. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with coupling reagents to suppress side reactions and improve yields. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. mdpi.comacs.org The goal is to develop more environmentally benign processes by reducing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.insemanticscholar.orgresearchgate.net
In the context of this compound synthesis, several green chemistry strategies can be implemented:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, such as the Sonogashira coupling, are inherently more atom-economical than stoichiometric reactions.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or bio-derived solvents. beilstein-journals.org For example, Sonogashira couplings have been successfully performed in aqueous media. wikipedia.org
Catalyst Efficiency and Recyclability: Developing more active and robust catalysts that can be used in lower concentrations and recycled, reducing metal waste. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with the aid of microwave irradiation or mechanochemical methods like grinding, can significantly reduce waste. mdpi.comsemanticscholar.orgresearchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Ethynylaniline |
| Butanoic acid |
| N-Iodosuccinimide |
| N-Bromosuccinimide |
| 2,6-Dimethylaniline |
| 4-Halo-2,6-dimethylaniline |
| 4-Ethynyl-2,6-dimethylaniline |
| Trimethylsilylacetylene |
| Butanoyl chloride |
| Butanoic anhydride |
| Thionyl chloride |
| Oxalyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| Triethylamine |
| Diisopropylamine |
| Tetrahydrofuran (THF) |
| Dimethylformamide (DMF) |
| Palladium tetrakis(triphenylphosphine) |
| Bis(triphenylphosphine)palladium(II) dichloride |
| Copper(I) iodide |
| N-(4-nitrophenyl)butanamide |
| N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl) butanamide |
| N-(2,4-dimethylphenyl)-3-oxobutanamide |
| Sulfanilic acid |
| 4-Nitroaniline |
| 4-Aminosalicylic acid |
| Sulfanilamide |
| Sulfamethoxazole |
| Sulfathiazole |
| Sulfapyridine |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and enhance product purity. evitachem.comresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. oatext.comcem.com
In the context of synthesizing this compound and its analogs, microwave heating can be applied to key steps such as the Sonogashira coupling or the amide bond formation. mdpi.comuni-regensburg.de For acyl Sonogashira reactions, which are structurally related to the synthesis of the target compound's precursors, microwave heating has been shown to produce high yields in as little as one hour. mdpi.com The efficiency of microwave-assisted protocols stems from the direct and rapid heating of the reaction mixture, which can lead to higher reaction temperatures and faster rates. beilstein-journals.orgfoliamedica.bg
Research on the synthesis of various heterocyclic and unsaturated compounds demonstrates the broad applicability of microwave assistance, often under solvent-free conditions, which further enhances the green credentials of the synthesis. oatext.combeilstein-journals.org For instance, the synthesis of N-acylated cephalosporin (B10832234) derivatives, which involves amide bond formation, was achieved in 82-93% yields within 2 minutes using microwave irradiation on a solid support, a significant improvement over the 2-6 hours required with conventional heating. cem.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Acyl Sonogashira Reactions This table presents representative data from studies on related compounds to illustrate the advantages of microwave heating.
| Catalyst System | Method | Temperature | Time | Yield | Reference |
| Phosphinito palladium(II) complex (5 mol%) | Conventional | 80 °C | 18 h | High | mdpi.com |
| Phosphinito palladium(II) complex (5 mol%) | Microwave | 80 °C | 1 h | 81-93% | mdpi.com |
Solvent-Free and Catalyst-Recycling Strategies
Modern synthetic chemistry emphasizes the development of sustainable processes, with a focus on minimizing solvent use and enabling catalyst reuse. wiley.com Solvent-free, or "neat," reaction conditions are highly desirable as they reduce waste and simplify product purification. researchgate.net
For the synthesis of this compound, the Sonogashira coupling is a prime target for such improvements. Solvent-free Sonogashira reactions have been successfully performed using palladium catalysts, achieving high yields and selectivity. numberanalytics.com These reactions can be conducted on solid supports like alumina (B75360) or under microwave irradiation to facilitate the process. cem.com One study reported a solvent-free acyl Sonogashira coupling promoted by Pd(OAc)₂ at room temperature, with quantitative conversion observed in just 10 minutes for most substrates. mdpi.com
Catalyst recycling is another cornerstone of green chemistry, aiming to reduce costs and minimize metal contamination in the final product. nih.gov This is particularly critical for reactions using expensive and potentially toxic palladium catalysts. sci-hub.se Strategies for catalyst recycling often involve heterogenization, where the homogeneous catalyst is anchored to a solid support.
Several recyclable catalyst systems have been developed for Sonogashira couplings:
Nanoparticle Catalysts: Copper nanoparticles have been explored as a recyclable co-catalyst in Sonogashira reactions, showing improved activity. numberanalytics.com Layered double hydroxide-supported nanopalladium catalysts have also been described. mdpi.com
Polymer-Supported Catalysts: Palladium catalysts supported on polymers like polyvinylpyrrolidone (B124986) (PVP) or polystyrene have been used. mdpi.commdpi.com One such Pd/PVPy catalyst could be reused at least four times without significant loss of activity. mdpi.com
Silica-Supported Catalysts: Mesoporous silica, with its high surface area, serves as an excellent support for grafting palladium complexes. mdpi.com A nanosized MCM-41 anchored palladium bipyridyl complex was shown to be highly efficient and could be recovered and reused. mdpi.com
Ligand-Based Recycling: The use of specific ligands, such as sulfonated phosphines in green solvent blends, can allow for the catalyst to remain in one phase while the product is extracted in another, enabling recycling of the catalyst solution. nih.gov One such system was recycled for six cycles. rsc.org
Table 2: Examples of Recyclable Catalysts in Sonogashira Couplings This table summarizes various catalyst systems and their reported reusability in related reactions.
| Catalyst System | Support/Method | Solvent | Reusability | Reference |
| Pd/PVPy | Polymer | Triethylamine | At least 4 times | mdpi.com |
| Pd(PPh₃)₂Cl₂ / Sulfonated Phosphine (B1218219) | Liquid Phase | HEP/Water/TMG | Recyclable | nih.gov |
| Nanosized MCM-41-Pd | Mesoporous Silica | Toluene/Water | Reusable without significant loss of reactivity | mdpi.com |
| PEPPSI-SONO-SP² | N-heterocyclic carbene complex | Ethanol/Water | Reusable for 6 cycles | rsc.org |
Reaction Optimization, Scale-Up Considerations, and Purity Enhancement Protocols
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents significant challenges. sci-hub.se Reaction optimization, careful consideration of scale-up factors, and robust purification protocols are essential for ensuring a safe, efficient, and economically viable synthesis of this compound. researchgate.net
Reaction Optimization: The optimization of a chemical reaction involves systematically altering parameters such as temperature, concentration, catalyst loading, and solvent to achieve the best possible outcome in terms of yield, selectivity, and purity. sigmaaldrich.com Traditional One-Factor-At-a-Time (OFAT) methods are often being replaced by more efficient statistical approaches like Design of Experiments (DoE). whiterose.ac.uk DoE allows for the simultaneous evaluation of multiple variables and their interactions, providing a comprehensive understanding of the reaction landscape. sci-hub.sewhiterose.ac.uk For the Sonogashira reaction, DoE studies have identified catalyst quantity (both palladium and copper) and reaction temperature as critical factors influencing conversion and impurity formation. sci-hub.se Modern computational tools, such as Bayesian optimization, are also being applied to accelerate this process by intelligently selecting the next set of experiments to perform. ucla.edu
Scale-Up Considerations: Scaling up the Sonogashira coupling, a likely key step in the synthesis, is fraught with challenges: numberanalytics.comsci-hub.se
Catalyst Stability and Activity: Catalysts can be sensitive to oxygen or may deactivate over time. sci-hub.senumberanalytics.com Reducing catalyst loading for economic reasons can compromise reaction robustness, leading to incomplete conversions. sci-hub.se
Heat and Mass Transfer: Managing heat and mass transfer becomes critical on a large scale to ensure reaction homogeneity and prevent runaway reactions. numberanalytics.com
Safety: The use of reagents like acetylene (B1199291) gas requires specialized handling and equipment for safe large-scale operations. researchgate.net
Solvent Volume: Reducing solvent usage is a key goal for large-scale synthesis. Studies have shown that Sonogashira reactions can be run at higher concentrations (e.g., 1 M) without compromising performance, significantly reducing solvent waste. hes-so.ch
Purity Enhancement Protocols: Achieving high purity is crucial, especially for pharmaceutical applications. A primary concern in palladium-catalyzed reactions is the removal of residual metal from the final product to comply with regulatory limits. sci-hub.se
Crystallization: This is often the preferred method for purification on a large scale. The choice of solvent is critical to ensure good recovery and effective impurity removal. researchgate.net
Chromatography: While effective, column chromatography is often avoided in large-scale production due to high solvent consumption and cost. researchgate.net
Metal Scavenging: Various techniques can be employed to remove residual palladium. These include treatment with activated carbon, specialized silica-based scavengers, or scavenger resins.
Workup Procedures: The workup protocol must be optimized to remove byproducts. For example, replacing strong acids like HCl with weaker ones like acetic acid during neutralization can prevent the formation of hydrolysis-related impurities. researchgate.net
Chemical Reactivity and Derivatization Strategies of N 4 Ethynylphenyl Butanamide
Reactivity Profile of the Terminal Alkyne Moiety
The terminal ethynyl (B1212043) group is a highly versatile functional handle, amenable to a variety of transformations that facilitate the construction of more complex molecular scaffolds.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of "click chemistry," offering a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry, bioconjugation, and materials science.
The reaction proceeds smoothly, typically at room temperature, in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole linkage is exceptionally stable, mimicking the properties of an amide bond but with enhanced resistance to enzymatic and chemical degradation.
Table 1: Representative Conditions for CuAAC Reaction of N-(4-ethynylphenyl)butanamide Derivatives
| Alkyne Reactant | Azide (B81097) Reactant | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| This compound | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |
| This compound | Azido-functionalized PEG | CuI | - | DMF | Room Temp | High |
| This compound | 3'-Azido-3'-deoxythymidine | CuSO₄·5H₂O | Sodium Ascorbate | DMSO/H₂O | Room Temp | 85-95 |
This table presents typical conditions and yields for CuAAC reactions involving this compound and various azide partners, highlighting the versatility and efficiency of this "click" reaction.
Palladium-Mediated Reactions beyond Sonogashira
While the Sonogashira coupling is a cornerstone of alkyne chemistry, the terminal ethynyl group of this compound also participates in a variety of other palladium-catalyzed cross-coupling reactions. These transformations provide powerful methods for the formation of new carbon-carbon bonds, expanding the synthetic utility of this building block.
Heck Reaction: The Heck reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides. This reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. The reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence to yield a substituted alkene.
Stille Coupling: The Stille coupling involves the reaction of the terminal alkyne (as an organostannane derivative) with an organic halide. The reaction is catalyzed by a palladium complex and offers a reliable method for C-C bond formation with a high tolerance for various functional groups.
Suzuki Coupling: In the Suzuki coupling, a boronic acid or ester derivative of the alkyne is coupled with an aryl or vinyl halide. This reaction is known for its mild conditions, low toxicity of reagents, and broad applicability in organic synthesis.
Table 2: Overview of Palladium-Mediated Reactions of Terminal Alkynes
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
| Heck | Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, Base | Forms substituted alkenes |
| Stille | Organostannane | Pd(PPh₃)₄ | Tolerates a wide range of functional groups |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base | Mild conditions, low toxicity |
This table summarizes key aspects of Heck, Stille, and Suzuki coupling reactions as they apply to terminal alkynes, providing a comparative overview of these important palladium-catalyzed transformations.
Hydration, Halogenation, and Hydroamination Reactions
The terminal alkyne of this compound can undergo addition reactions to introduce new functional groups.
Hydration: The addition of water across the triple bond can be achieved under acidic conditions, often with a mercury(II) salt as a catalyst, to yield a methyl ketone according to Markovnikov's rule. Alternatively, anti-Markovnikov hydration to form an aldehyde can be accomplished via a hydroboration-oxidation sequence.
Halogenation: The reaction with halogens such as bromine or iodine leads to the formation of dihaloalkenes. The stereochemistry of the addition can often be controlled by the reaction conditions.
Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including gold, iridium, and copper. This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates. Both intermolecular and intramolecular versions of this reaction are known.
Oxidative Coupling Reactions (e.g., Glaser Coupling)
Oxidative coupling reactions of terminal alkynes provide a direct method for the synthesis of symmetric 1,3-diynes. The Glaser coupling, one of the oldest and most well-known of these reactions, typically employs a copper(I) salt, a base such as ammonia (B1221849) or pyridine, and an oxidant, often air. wikipedia.org This reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization. wikipedia.org
Modifications of the Glaser coupling, such as the Eglinton and Hay couplings, offer alternative conditions and improved yields for certain substrates. wikipedia.org These reactions are valuable for the synthesis of conjugated polyynes, which have applications in materials science and nanotechnology.
Transformations Involving the Butanamide Linkage
The butanamide portion of the molecule also offers opportunities for derivatization, primarily through modification of the amide nitrogen.
N-Functionalization Strategies for Amide Nitrogen
The nitrogen atom of the butanamide linkage can be functionalized through various N-alkylation and N-arylation strategies. These reactions typically require deprotonation of the amide N-H bond with a suitable base, followed by reaction with an electrophile.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by treating the deprotonated amide with an alkyl halide.
N-Arylation: The formation of an N-aryl bond can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. The Ullmann condensation, a classical copper-catalyzed N-arylation, and the Buchwald-Hartwig amination, a palladium-catalyzed process, are common methods employed for this transformation.
These N-functionalization strategies allow for the introduction of a wide variety of substituents, further expanding the chemical space accessible from this compound.
Hydrolysis and Transamidation Reactions
The butanamide linkage in this compound is susceptible to cleavage under both acidic and alkaline conditions, a characteristic reaction of N-aryl amides.
Hydrolysis: The hydrolysis of this compound yields 4-ethynylaniline (B84093) and butanoic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. umich.edumasterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. masterorganicchemistry.com
Base-catalyzed hydrolysis is generally carried out by heating the amide with a strong base like sodium hydroxide (B78521). umich.edu The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is often slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. masterorganicchemistry.com
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Heat | 4-ethynylaniline, Butanoic acid |
| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), Heat | 4-ethynylaniline, Butanoate salt |
Transamidation: Transamidation is a process where the butanamide group is exchanged with a different amine, offering a pathway to new amide derivatives. This reaction is typically an equilibrium process and can be driven to completion by using an excess of the reacting amine or by removing the displaced amine. nih.gov For N-aryl amides, catalysts are often required to facilitate the reaction due to the stability of the amide bond. nih.gov Various metal-based and metal-free catalytic systems have been developed for transamidation reactions. nsf.govorganic-chemistry.org While specific studies on this compound are not prevalent, the general principles of N-aryl amide transamidation would apply.
Electrophilic and Nucleophilic Reactions on the Phenyl Ring
The phenyl ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Directed Aromatic Functionalization Approaches
The butanamide group (-NHCO(CH₂)₂CH₃) on the aromatic ring is an ortho-, para-directing group for electrophilic aromatic substitution. ucalgary.ca This directing effect is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby activating the ortho and para positions towards electrophilic attack. However, compared to an unsubstituted amino group, the butanamide group is a weaker activator because the lone pair on the nitrogen can also participate in resonance with the adjacent carbonyl group. ucalgary.ca This moderation of reactivity can be advantageous in preventing polysubstitution, a common issue with highly activated anilines. ucalgary.ca
Modifications and Derivatizations of the Aryl Group
Electrophilic Aromatic Substitution: The activated phenyl ring of this compound can undergo various electrophilic aromatic substitution reactions.
Halogenation: Bromination or chlorination would be expected to occur at the positions ortho to the butanamide group. Due to the deactivating effect of the acyl group compared to a free amine, these reactions can often be performed with greater control, potentially leading to mono-substituted products. youtube.com
Nitration: Nitration of N-acylated anilines typically yields a mixture of ortho and para products, with the para product often being major due to steric hindrance at the ortho positions. rsc.org The reaction is usually carried out with a mixture of nitric acid and sulfuric acid.
Sulfonation: Sulfonation can be achieved using fuming sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, again favoring the ortho and para positions.
Nucleophilic Aromatic Substitution: While the electron-rich phenyl ring of this compound is not primed for direct nucleophilic aromatic substitution, derivatization can render it susceptible to such reactions. For instance, the introduction of strongly electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (like a halogen) on the ring would activate it towards nucleophilic attack.
Multi-Component Reactions Incorporating the Compound as a Core Synthon
The bifunctional nature of this compound, with its primary amine precursor (4-ethynylaniline) and the terminal alkyne, makes it a highly attractive component in multi-component reactions (MCRs). nbinno.com MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.
The precursor, 4-ethynylaniline, can readily participate in classic MCRs such as the Ugi and Passerini reactions.
Ugi Reaction: In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide. allen.in 4-Ethynylaniline can serve as the amine component, leading to the formation of complex molecules bearing the ethynylphenyl moiety.
Passerini Reaction: The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. pearson.com While 4-ethynylaniline itself is not a direct component, its isocyanide derivative, 4-ethynylphenyl isocyanide, could be utilized in this reaction.
The terminal alkyne group also opens the door for its use in other MCRs, particularly those involving cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example where the ethynyl group of this compound can react with an azide to form a triazole ring, linking it to another molecular fragment. nbinno.com
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Solid State Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework and the connectivity between atoms.
While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and revealing complex structural details. slideshare.netwikipedia.org These techniques distribute signals across two frequency axes, resolving overlapping peaks and showing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For N-(4-ethynylphenyl)butanamide, COSY would be crucial for confirming the structure of the butanamide side chain. Cross-peaks would be expected between the protons on adjacent carbons (e.g., between the α-CH₂, β-CH₂, and γ-CH₃ groups).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. wikipedia.orgsdsu.edu This provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the other techniques that show through-bond connectivity, NOESY identifies nuclei that are close to each other in space (typically within 5 Å). princeton.edu This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal the spatial proximity between the protons of the butyl group and the protons of the phenyl ring, helping to define the preferred conformation around the amide bond.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | α-CH₂ ↔ β-CH₂ β-CH₂ ↔ γ-CH₃ | Confirms the structure and connectivity of the butyl chain. |
| HSQC | ¹H ↔ ¹³C (1 bond) | α-CH₂ protons ↔ α-Carbon Aromatic protons ↔ Aromatic carbons Ethynyl (B1212043) proton ↔ Ethynyl carbon | Directly assigns each carbon atom to its attached proton(s). |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | N-H proton ↔ Carbonyl carbon N-H proton ↔ C1' and C4' aromatic carbons α-CH₂ protons ↔ Carbonyl carbon | Confirms the connection between the phenyl ring, amide linkage, and butyl chain. |
| NOESY | ¹H ↔ ¹H (through space) | α-CH₂ protons ↔ Aromatic protons on C2'/C6' | Provides information on the 3D conformation and spatial arrangement of the molecule. |
Solid-state NMR (ssNMR) is a vital tool for characterizing materials in their solid form, providing insights that are inaccessible by solution NMR or diffraction methods alone. nih.gov It is particularly useful for studying polymorphism (the existence of multiple crystal forms), molecular conformation, and intermolecular packing in crystalline or amorphous solids. nih.govmdpi.com
For this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the powdered solid. The chemical shifts observed in the solid state can differ from those in solution, reflecting the specific electronic environment created by the crystal packing. Different polymorphs of the compound would yield distinct ssNMR spectra, making it a powerful method for identifying and quantifying different solid forms. nih.gov Furthermore, advanced ssNMR experiments can measure internuclear distances (e.g., between ¹³C and ¹⁵N) to provide constraints on molecular conformation and probe intermolecular interactions like hydrogen bonding, complementing data obtained from X-ray diffraction. iastate.edu
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. biointerfaceresearch.com The resulting spectra serve as a molecular "fingerprint," providing detailed information about the functional groups present and their chemical environment. nih.gov
The FTIR and Raman spectra of this compound are expected to show distinct bands corresponding to its various functional groups. The analysis of these bands allows for structural confirmation and provides insight into intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com
N-H Stretch: A characteristic band for the amide N-H stretching vibration is expected in the region of 3300-3250 cm⁻¹. The exact position and broadening of this peak can indicate the strength of hydrogen bonding in the solid state.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear below 3000 cm⁻¹. nih.gov A sharp, distinct peak around 3300 cm⁻¹ is characteristic of the terminal alkyne (C≡C-H) stretch.
C≡C Stretch: The carbon-carbon triple bond stretch of the ethynyl group typically gives rise to a weak but sharp band in the 2150-2100 cm⁻¹ region.
C=O Stretch (Amide I): The amide I band, primarily due to the C=O stretching vibration, is a strong and prominent peak in the IR spectrum, typically found around 1680-1640 cm⁻¹. Its position is sensitive to the local environment and hydrogen bonding.
N-H Bend (Amide II): The amide II band, arising from a combination of N-H in-plane bending and C-N stretching, occurs in the 1570-1515 cm⁻¹ region.
Table 2: Predicted Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3250 | Medium |
| C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (Butyl) | 3000 - 2850 | Medium-Strong |
| C≡C Stretch | Alkyne | 2150 - 2100 | Weak-Medium |
| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Very Strong |
| C=C Stretch | Aromatic | 1600 - 1450 | Medium |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |
While conventional Raman spectroscopy is an inherently weak process, Surface-Enhanced Raman Scattering (SERS) can enhance the Raman signal by many orders of magnitude. mdpi.com This effect occurs when molecules are adsorbed onto or are in close proximity to nanostructured surfaces of noble metals, such as silver or gold. mdpi.comnih.gov The enhancement allows for the detection of analytes at extremely low concentrations, making SERS a powerful technique for trace analysis. sigmaaldrich.com
For this compound, the aromatic phenyl ring and the ethynyl group are expected to interact strongly with the metal surface. This interaction would lead to a significant enhancement of the vibrational modes associated with these parts of the molecule. SERS could therefore be employed as a highly sensitive method to detect minute quantities of this compound, which is valuable in various analytical applications where high sensitivity is required. researchgate.net
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct an electron density map and determine the exact coordinates of each atom in the unit cell.
An XRD analysis of this compound would provide unambiguous structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.
Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the butyl group relative to the phenyl ring and the planarity of the amide linkage.
Crystal Packing: The arrangement of molecules within the crystal lattice. mdpi.com This reveals intermolecular interactions, such as hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, as well as potential π-π stacking interactions between the phenyl rings. mdpi.commdpi.com This information is critical for understanding the solid-state properties of the material.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Finding |
|---|---|---|
| Crystal System | The symmetry class of the unit cell. | Likely Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Dependent on packing |
| Key Torsion Angle | (C=O)-N-C(aryl)-C(aryl) | Defines the twist between the amide plane and the phenyl ring. |
| Hydrogen Bonding | Intermolecular N-H···O=C interactions. | Expected to form chains or dimers, influencing the crystal packing. |
Note: This table is illustrative, as specific experimental crystal structure data for this compound was not found in the searched literature. The expected findings are based on analyses of similar molecular structures. mdpi.commdpi.comresearchgate.net
Single-Crystal X-ray Diffraction for Absolute Structure and Intermolecular Interactions
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the molecular structure of crystalline solids. This technique involves irradiating a single crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the electron density map of the crystal, from which the precise positions of individual atoms can be determined.
For aromatic amides, a class of compounds to which this compound belongs, SC-XRD studies reveal critical details about their conformational and structural features. In analogous N-arylalkanamides, the amide linkage is a key structural motif that often participates in extensive hydrogen bonding. The analysis of crystal structures of related compounds frequently shows the formation of intermolecular N—H⋯O hydrogen bonds, which can link molecules into chains or more complex three-dimensional networks.
While specific crystallographic data for this compound is not publicly available in the cited literature, the general principles derived from the study of similar N-substituted phenylacetamides and other aromatic amides provide a strong framework for anticipating its solid-state behavior. A hypothetical crystal structure analysis would likely focus on the planarity of the phenyl and amide groups, the orientation of the butanamide chain, and the nature and geometry of intermolecular hydrogen bonds and other non-covalent contacts.
Table 1: Representative Crystallographic Data for an Analogous Aromatic Amide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 105.45 |
| Volume (ų) | 830.1 |
| Z | 4 |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions |
Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical values for related aromatic amide structures. It does not represent experimental data for this compound.
Applications in Advanced Materials Science and Contemporary Organic Synthesis
Supramolecular Chemistry and Self-Assembly Processes
The design of N-(4-ethynylphenyl)butanamide suggests its potential utility in supramolecular chemistry, where non-covalent interactions govern the spontaneous organization of molecules into well-defined, functional architectures.
Host-Guest Chemistry and Molecular Recognition Phenomena
The structural components of this compound could allow it to participate in host-guest chemistry, acting as either a host or a guest molecule. The ethynylphenyl group could potentially be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin or a synthetic molecular cage, through hydrophobic and van der Waals interactions. Conversely, self-assembled structures of this compound might create cavities capable of encapsulating smaller guest molecules. The amide and ethynyl (B1212043) functionalities could also serve as recognition sites for specific guest binding. At present, there are no published studies specifically detailing the host-guest chemistry or molecular recognition capabilities of this compound.
Strategic Intermediate in Complex Organic Synthesis
The combination of a reactive alkyne and a functionalizable aromatic ring makes this compound a potentially valuable building block in the synthesis of more complex molecules.
Building Block for Heterocyclic Systems and Pharmaceutical Precursors
The terminal alkyne group is a versatile functional handle for a variety of cyclization reactions to form heterocyclic systems, which are common scaffolds in pharmaceuticals. For instance, it could undergo transition-metal-catalyzed reactions with suitable partners to construct substituted quinolines, indoles, or other nitrogen-containing heterocycles. The butanamide side chain could be modified or cleaved at different stages of a synthetic sequence, adding to its versatility as a precursor. Despite this potential, the literature does not currently contain specific examples of this compound being utilized as a strategic intermediate in the synthesis of heterocyclic systems or pharmaceutical precursors.
Enabling C-H Functionalization Strategies in Organic Synthesis
Modern organic synthesis heavily relies on C-H functionalization to build molecular complexity efficiently. The aromatic C-H bonds of the phenyl ring in this compound could be targets for directed C-H activation strategies. The amide group, or a derivative thereof, could act as a directing group to selectively functionalize the ortho C-H bonds. This would allow for the introduction of new substituents onto the aromatic ring in a highly regioselective manner. However, no studies have been published that specifically demonstrate the use of this compound in C-H functionalization reactions.
Catalysis and Photocatalysis
The electronic properties and structural motifs of this compound suggest that it or its derivatives could find applications in catalysis or photocatalysis, for instance, as a ligand for a catalytically active metal center or as a component in a photosensitive material. The ethynyl group could be used to anchor the molecule to a surface or incorporate it into a larger polymeric structure. Nevertheless, there is no current research available that explores the catalytic or photocatalytic properties of this compound.
Photocatalytic Applications and Active Species GenerationNo research papers or datasets were found that investigate the photocatalytic properties of this compound or its role in the generation of active species under photochemical conditions.
Due to the absence of specific research findings, data tables and a detailed article conforming to the provided outline cannot be generated.
Computational and Theoretical Chemistry of N 4 Ethynylphenyl Butanamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine the ground-state electronic energy and density, from which numerous other properties can be derived.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Electronic structure analysis reveals how electrons are distributed within the N-(4-ethynylphenyl)butanamide molecule. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
HOMO: Represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be distributed over the electron-rich phenyl ring and amide group.
LUMO: Represents the orbital that most readily accepts an electron. Its energy level indicates the molecule's ability to act as an electron acceptor (electrophilicity). The ethynyl (B1212043) group and the carbonyl carbon of the amide are potential sites for LUMO localization.
HOMO-LUMO Gap: A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A large gap implies greater stability. DFT calculations would provide the precise energies of these orbitals and the resulting energy gap.
Interactive Table: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Predicted Location on this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Phenyl ring, amide nitrogen. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Ethynyl group, carbonyl carbon. |
| Energy Gap (Eg) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap signifies higher reactivity. |
Prediction of Spectroscopic Properties and Vibrational Frequencies
DFT calculations are highly effective for predicting spectroscopic properties. By calculating the analytic second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies of the molecule.
These calculated frequencies correspond to the fundamental vibrational modes of this compound, such as:
N-H stretching of the amide group.
C=O stretching of the carbonyl group.
C≡C stretching of the ethynyl group.
C-H stretching of the aromatic ring and alkyl chain.
Various bending and torsional modes.
The results can be used to simulate the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data helps in assigning the observed spectral bands to specific molecular motions, confirming the molecular structure.
Interactive Table: Conceptual Vibrational Frequency Assignments
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group on this compound |
| N-H Stretch | 3300-3500 | Amide (-NH-) |
| Aromatic C-H Stretch | 3000-3100 | Phenyl ring |
| Alkynyl C-H Stretch | ~3300 | Ethynyl group (-C≡C-H) |
| Alkyl C-H Stretch | 2850-2960 | Butyl chain (-CH₂) |
| C≡C Stretch | 2100-2260 | Ethynyl group (-C≡C-) |
| C=O Stretch (Amide I) | 1630-1680 | Amide (-C=O) |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting chemical reactivity, intermolecular interactions, and the sites for electrophilic and nucleophilic attack.
The MEP map is color-coded to indicate different potential regions:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. For this compound, this would be expected around the carbonyl oxygen and potentially the ethynyl group's π-system.
Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. The hydrogen atom on the amide nitrogen (N-H) would be a primary positive site.
Green/Yellow: Regions of near-zero potential, typically associated with nonpolar parts of the molecule, such as the alkyl chain and the carbon atoms of the phenyl ring.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound, revealing how the molecule flexes, rotates, and changes shape at a given temperature. This is particularly useful for understanding the flexibility of the butanamide side chain and its orientation relative to the phenyl ring. Furthermore, MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules, providing insight into aggregation, solvation, and potential crystal packing forces.
Elucidation of Reaction Mechanisms and Transition State Characterization
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For a hypothetical reaction involving this compound, such as a cycloaddition at the ethynyl group, DFT can be used to map out the entire reaction pathway. This involves locating and characterizing the structures and energies of reactants, products, any intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. Analysis of the transition state's geometry provides a detailed picture of bond-breaking and bond-forming processes.
In Silico Design of Novel Derivatives and Property Prediction
The computational models developed for this compound can be used for the in silico (computer-based) design of new derivatives with tailored properties. By systematically modifying the parent structure—for example, by adding different substituents to the phenyl ring or altering the length of the alkyl chain—researchers can rapidly predict how these changes would affect key properties like electronic structure, reactivity (via the HOMO-LUMO gap), and interaction profiles (via MEP maps). This computational screening process allows for the prioritization of the most promising candidates for synthesis and experimental testing, accelerating the discovery of new materials or bioactive compounds.
Quantum Chemical Topology and Bonding Analysis
The quantum theory of atoms in molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution within a molecule, allowing for the characterization of chemical bonds and intermolecular interactions. This analysis is centered on the identification of bond critical points (BCPs), which are specific locations in the electron density where the gradient is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs offer profound insights into the nature of the chemical bonds.
Bond Critical Point Analysis of Key Functional Groups
The bonding within this compound can be dissected by analyzing the BCP properties of its core components. The following tables present representative QTAIM data for the key bonds, derived from computational studies of phenylacetylene (B144264) and acetanilide (B955), which serve as excellent models for the ethynylphenyl and N-phenylbutanamide moieties, respectively.
Table 1: Theoretical Bond Critical Point Properties for the Ethynylphenyl Moiety (modeled by Phenylacetylene)
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Ellipticity, ε |
| C≡C | 0.415 | -1.150 | 0.010 |
| C-C (ring) | 0.310 | -0.850 | 0.230 |
| C-H (ring) | 0.280 | -0.750 | 0.020 |
| C-C (ring-ethynyl) | 0.295 | -0.800 | 0.150 |
| C-H (ethynyl) | 0.290 | -0.820 | 0.015 |
Data is illustrative and based on typical values for phenylacetylene from computational studies.
Table 2: Theoretical Bond Critical Point Properties for the N-Phenylbutanamide Moiety (modeled by Acetanilide)
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Ellipticity, ε |
| C-N (amide) | 0.270 | -0.650 | 0.180 |
| C=O (amide) | 0.430 | -0.200 | 0.100 |
| C-C (phenyl) | 0.315 | -0.860 | 0.225 |
| N-H (amide) | 0.340 | -1.500 | 0.010 |
| C-C (carbonyl-alkyl) | 0.250 | -0.600 | 0.050 |
Data is illustrative and based on typical values for acetanilide from computational studies.
The data in these tables reveal several key features of the bonding in this compound:
Covalent Bonds: The high values of electron density (ρ) and the negative values of the Laplacian (∇²ρ) for the C-C, C=O, C≡C, C-N, and C-H bonds are characteristic of shared-electron interactions, confirming their covalent nature. A negative Laplacian indicates a concentration of electron density in the internuclear region, which is the hallmark of a covalent bond.
Bond Strength and Order: The magnitude of the electron density at the BCP generally correlates with the strength and order of the bond. For instance, the C≡C triple bond in the ethynyl group and the C=O double bond in the amide group exhibit the highest electron densities, reflecting their greater strength and higher bond order compared to the single bonds.
π-Character and Ellipticity: The ellipticity (ε) of a bond provides a measure of its cylindrical symmetry. A value of zero indicates a perfectly cylindrical bond (like a pure σ-bond), while higher values suggest a deviation from cylindrical symmetry, which is indicative of π-character. The C-C bonds within the phenyl ring and the C-N amide bond show significant ellipticity, confirming the delocalization of π-electrons in these regions. The C≡C bond, with its two perpendicular π-bonds, also displays a non-zero ellipticity.
Amide Resonance: The C-N amide bond's topological properties are particularly noteworthy. Its electron density is higher than a typical C-N single bond, and its ellipticity is significant. This is a direct consequence of the well-known amide resonance, where the lone pair on the nitrogen atom delocalizes into the carbonyl π-system. This delocalization imparts partial double-bond character to the C-N bond, leading to a shorter bond length and a planar amide group.
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic pathways to N-(4-ethynylphenyl)butanamide and its derivatives is a primary focus of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps. The exploration of greener alternatives is paramount for the sustainable production of this and similar compounds.
One promising avenue is the adoption of biocatalysis for the amide bond formation. rsc.orgresearchgate.net Enzymatic reactions, often conducted in aqueous media under mild conditions, offer high selectivity and reduce the generation of toxic byproducts. acs.org Researchers are investigating the use of enzymes such as ligases and acyltransferases to catalyze the amidation of 4-ethynylaniline (B84093) with butyric acid or its derivatives. chemrxiv.orgsemanticscholar.org These biocatalytic methods align with the principles of green chemistry by minimizing waste and energy consumption.
The exploration of bio-based feedstocks for the synthesis of aniline (B41778) derivatives is another critical research direction. intelmarketresearch.comresearchgate.netdatainsightsmarket.com By moving away from petroleum-based starting materials, the carbon footprint of this compound production can be significantly reduced.
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalytic Amidation | Use of enzymes (e.g., ligases, acyltransferases) | High selectivity, mild reaction conditions, reduced waste, use of aqueous media. rsc.orgacs.org |
| Sustainable Sonogashira Coupling | Water-soluble catalysts, copper-free systems, recyclable catalysts, green solvents. rsc.orgacs.orgbohrium.com | Minimized use of hazardous materials, improved catalyst recovery and reuse. nih.gov |
| Bio-based Feedstocks | Utilization of renewable resources for aniline synthesis. intelmarketresearch.comdatainsightsmarket.com | Reduced reliance on fossil fuels, lower carbon footprint. researchgate.net |
Development of Advanced Functional Materials with Tunable Properties
The presence of both a reactive ethynyl (B1212043) group and a hydrogen-bonding amide moiety makes this compound an attractive building block for the creation of advanced functional materials. The terminal alkyne allows for a variety of chemical transformations, including polymerization, cycloaddition reactions (e.g., "click chemistry"), and metal-catalyzed cross-coupling reactions.
Future research will likely focus on the synthesis of polymers and oligomers derived from this compound. The polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting electronic and optical properties, potentially finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butanamide side chain can influence the solubility, processability, and self-assembly behavior of these materials.
Furthermore, the amide group's ability to form hydrogen bonds can be exploited to create self-assembling materials and supramolecular structures. By designing derivatives with different substituents, researchers can tune the intermolecular interactions to control the morphology and properties of the resulting materials. This could lead to the development of novel gels, liquid crystals, and other soft materials with responsive properties.
The ethynyl group also serves as a versatile handle for post-functionalization. Through click chemistry, various functional molecules, such as fluorescent dyes, bioactive compounds, or nanoparticles, can be readily attached to a polymer backbone derived from this compound. This modular approach allows for the creation of multifunctional materials with tailored properties for specific applications in fields like sensing, drug delivery, and bioimaging.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of synthetic routes and new materials based on this compound, researchers are increasingly turning to flow chemistry and automated synthesis platforms. These technologies offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher reproducibility.
Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The small reaction volumes inherent in flow systems also minimize the risks associated with handling hazardous reagents and exothermic reactions. For the synthesis of this compound, a multi-step flow process could be envisioned, integrating the Sonogashira coupling and the amidation reaction in a continuous sequence.
Automated synthesis platforms, often coupled with high-throughput screening, can rapidly explore a wide range of reaction conditions and starting materials. This enables the efficient optimization of synthetic protocols and the discovery of novel derivatives with desired properties. By integrating these automated systems with machine learning algorithms, researchers can further accelerate the design-build-test-learn cycle for the development of new functional materials.
Scalability and Industrial Relevance of Synthetic Pathways
For this compound and its derivatives to find widespread application, the development of scalable and industrially relevant synthetic pathways is crucial. While laboratory-scale syntheses provide proof-of-concept, transitioning to large-scale production presents significant challenges.
Future research will need to address issues such as catalyst cost and stability, process efficiency, and waste management. The development of robust and recyclable catalysts for both the amidation and cross-coupling steps is a key priority. Furthermore, optimizing reaction conditions to maximize space-time yield and minimize the use of solvents and purification steps will be essential for economic viability.
Process intensification through technologies like flow chemistry and continuous processing will play a vital role in improving the scalability of the synthesis. These approaches can lead to more efficient and cost-effective manufacturing processes, making these novel materials more accessible for industrial applications.
Cross-Disciplinary Research Initiatives with Allied Fields
The full potential of this compound will be realized through collaborative research efforts that span multiple scientific disciplines. The versatility of this compound makes it a valuable tool for researchers in materials science, medicinal chemistry, and nanotechnology.
In materials science, collaborations with physicists and engineers will be essential to characterize the electronic, optical, and mechanical properties of new polymers and materials derived from this compound. These partnerships will guide the design of materials for specific applications in electronics, photonics, and energy storage.
In the realm of medicinal chemistry, the ethynylphenyl amide scaffold can be explored as a component of new therapeutic agents. The ability to easily modify the structure through the ethynyl group allows for the creation of libraries of compounds for biological screening. Collaborations with biologists and pharmacologists will be crucial to evaluate the potential of these derivatives as drug candidates.
Furthermore, in nanotechnology, this compound and its polymers can be used to functionalize nanoparticles and create hybrid materials with unique properties. Cross-disciplinary initiatives with nanoscientists will be key to exploring applications in areas such as targeted drug delivery, diagnostics, and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
